[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetic acid
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Description
Scientific Research Applications
Crystal Structure Analysis
The compound has been synthesized and crystallized for structural analysis, contributing to the understanding of molecular interactions and formation of layered structures in certain derivatives (Carvalho et al., 2007).
Bioactivity Studies
Studies have been conducted on purine derivatives with acetic acid moiety, including those similar to the given compound, to evaluate their effects on human keratinocytes. These studies contribute to understanding the safety and potential therapeutic applications of these compounds (Wójcik-Pszczoła et al., 2017).
Analgesic and Anti-inflammatory Properties
Research has explored the analgesic and anti-inflammatory properties of purine derivatives, specifically those with acetic acid moieties, highlighting their potential as therapeutic agents (Zygmunt et al., 2015).
Synthesis and Biological Activity
The synthesis of novel analogs and their biological activities, including antiviral properties, have been explored. This research aids in the development of new drugs and therapeutic strategies (Hořejší et al., 2006).
Chemical Synthesis Techniques
Advanced techniques for synthesizing derivatives of this compound have been developed, contributing to the field of organic chemistry and pharmaceuticals (Nami et al., 2017).
Antimicrobial Activities
Studies have been conducted to investigate the antimicrobial activities of certain derivatives, informing the potential use of these compounds in treating infections (Sharma et al., 2004).
Properties
IUPAC Name |
2-[9-(4-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O5/c1-4-30-14-7-5-13(6-8-14)23-9-12(2)10-24-16-17(21-19(23)24)22(3)20(29)25(18(16)28)11-15(26)27/h5-8,12H,4,9-11H2,1-3H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOEHBLZQKFOGPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CC(CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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